N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide
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Overview
Description
N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl and pyridine groups. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and 2-aminopyridine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide can be compared with other similar compounds, such as:
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Platinum(II) and Copper(II) Compounds: These compounds have DNA cleavage and antitumor activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Properties
CAS No. |
303162-73-4 |
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Molecular Formula |
C24H21N3O2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C24H21N3O2S/c1-16-26-23(18-8-10-20(29-2)11-9-18)24(30-16)19-12-13-25-21(15-19)27-22(28)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,25,27,28) |
InChI Key |
UDQZZYHSQOUCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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